Cas no 2229468-79-3 (tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate)

Tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine group and a hydroxyl-substituted aromatic ring. Its structural complexity, including both amino and hydroxyethyl functionalities, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The tert-butyl carbamate (Boc) group offers stability under various reaction conditions, enabling selective deprotection when required. The presence of multiple hydroxyl and methoxy groups enhances its reactivity in further functionalization, such as coupling or cyclization reactions. This compound is particularly useful in the synthesis of bioactive molecules, where controlled amine protection and tailored aromatic substitution are critical. Its purity and defined structure ensure reproducibility in research and industrial processes.
tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate structure
2229468-79-3 structure
Product Name:tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate
CAS No:2229468-79-3
MF:C14H22N2O5
MW:298.334884166718
CID:6168747
PubChem ID:165707894
Update Time:2025-05-20

tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate
    • 2229468-79-3
    • EN300-1897023
    • tert-butyl N-[5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenyl]carbamate
    • Inchi: 1S/C14H22N2O5/c1-14(2,3)21-13(19)16-10-5-8(9(15)7-17)6-11(20-4)12(10)18/h5-6,9,17-18H,7,15H2,1-4H3,(H,16,19)
    • InChI Key: PQZBZNDLSSXMPP-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C(=CC(=C1)C(CO)N)OC)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 298.15287181g/mol
  • Monoisotopic Mass: 298.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 114Ų

tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate

tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate, identified by the CAS number NO2229468-79-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of drugs, agrochemicals, and other specialty chemicals. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted phenol ring containing amino, hydroxyl, and methoxy functionalities.

The synthesis of tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate involves multi-step organic reactions, including nucleophilic substitution, condensation, and protection/deprotection steps. The presence of multiple functional groups in this molecule makes it a versatile building block for further chemical modifications. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.

In terms of physical properties, this compound exhibits a melting point of approximately 140°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, revealing that it is stable under neutral and mildly acidic conditions but undergoes hydrolysis in strong alkaline environments. These properties make it suitable for use in both laboratory settings and industrial applications.

The biological activity of tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate has been a focal point of recent research efforts. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary pharmacokinetic studies indicate that this compound has moderate bioavailability when administered orally, making it a promising candidate for further preclinical testing.

One of the most exciting developments involving this compound is its role in the synthesis of advanced materials. Researchers have explored its use as a precursor for the preparation of polyurethanes with enhanced mechanical properties. The incorporation of this carbamate into polymer matrices has been shown to improve tensile strength and thermal stability, opening new avenues for its application in the materials science sector.

In conclusion, tert-butyl N-5-(1-amino-2-hydroxyethyl)-2-hydroxy-3-methoxyphenylcarbamate (CAS NO 2229468-79-3) is a multifaceted compound with diverse applications across various fields. Its unique structure, combined with favorable physical and biological properties, positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical community is expected to grow further.

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